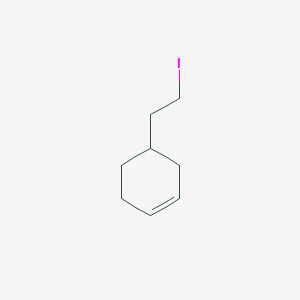![molecular formula C13H17NO5S2 B12899492 4-[2-(Methanesulfinyl)ethyl]-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-5-one CAS No. 62188-34-5](/img/structure/B12899492.png)
4-[2-(Methanesulfinyl)ethyl]-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(Methylsulfinyl)ethyl)-3-tosyloxazolidin-5-one is a synthetic organic compound characterized by its unique structure, which includes a tosyloxazolidinone ring and a methylsulfinyl ethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Methylsulfinyl)ethyl)-3-tosyloxazolidin-5-one typically involves the reaction of a suitable oxazolidinone precursor with a methylsulfinyl ethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.
化学反应分析
Types of Reactions
4-(2-(Methylsulfinyl)ethyl)-3-tosyloxazolidin-5-one can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfinyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The tosyloxazolidinone ring can participate in nucleophilic substitution reactions, where the tosyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of desulfinylated products.
Substitution: Formation of various substituted oxazolidinones.
科学研究应用
4-(2-(Methylsulfinyl)ethyl)-3-tosyloxazolidin-5-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 4-(2-(Methylsulfinyl)ethyl)-3-tosyloxazolidin-5-one involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with receptors, thereby modulating biological pathways. The exact mechanism would vary based on the specific context of its use.
相似化合物的比较
Similar Compounds
4-(2-(Methylsulfinyl)ethyl)-3-tosyloxazolidin-5-one: Unique due to the presence of both a methylsulfinyl group and a tosyloxazolidinone ring.
Methylsulfinyl derivatives: Compounds like methylsulfinyl ethyl acrylate share the methylsulfinyl group but differ in their overall structure and reactivity.
Tosyloxazolidinone derivatives: Compounds with variations in the substituents on the oxazolidinone ring, affecting their chemical properties and applications.
Uniqueness
4-(2-(Methylsulfinyl)ethyl)-3-tosyloxazolidin-5-one stands out due to its combined structural features, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound in research and industry.
属性
CAS 编号 |
62188-34-5 |
|---|---|
分子式 |
C13H17NO5S2 |
分子量 |
331.4 g/mol |
IUPAC 名称 |
3-(4-methylphenyl)sulfonyl-4-(2-methylsulfinylethyl)-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C13H17NO5S2/c1-10-3-5-11(6-4-10)21(17,18)14-9-19-13(15)12(14)7-8-20(2)16/h3-6,12H,7-9H2,1-2H3 |
InChI 键 |
MTIYMKQSBSRJBO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2COC(=O)C2CCS(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


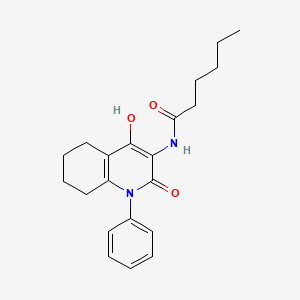
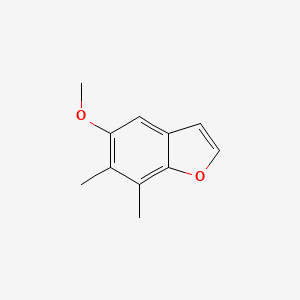
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[[hydroxymethyl(methyl)amino]methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12899412.png)
![8(5H)-Quinolinone, 5-[[4-(dipropylamino)-2-methylphenyl]imino]-](/img/structure/B12899415.png)
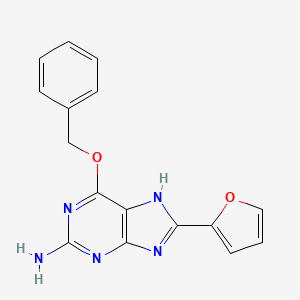
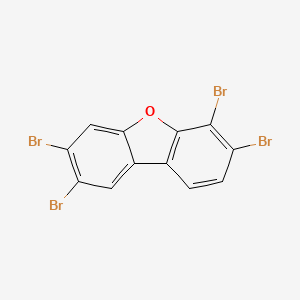
![9-Methyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazol-9-ium chloride](/img/structure/B12899435.png)
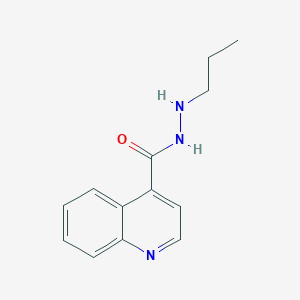
![2,6,8-Trimethyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12899456.png)
![2-(4-Bromophenyl)-1-propylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12899460.png)
![[4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetic acid](/img/structure/B12899466.png)
